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ETV6-AML1 fusion protein (334-342)

Cat. No.: B1575315
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Description

Origin and Formation of ETV6-AML1 Fusion Gene

The ETV6-AML1 fusion gene originates from a cryptic chromosomal translocation, designated t(12;21)(p13;q22). febs.orgnih.gov This event involves the fusion of the ETV6 gene (also known as TEL) on chromosome 12 with the RUNX1 gene (also known as AML1) on chromosome 21. atlasgeneticsoncology.orgnih.gov This translocation is the most frequent structural chromosomal alteration in childhood leukemia, occurring in approximately 20-25% of pediatric B-cell ALL cases. febs.orgnih.govannlabmed.org

Evidence from studies on neonatal blood spots and identical twins indicates that the t(12;21) translocation is an early, initiating event that occurs prenatally during fetal hematopoiesis. nih.govnih.gov The predominant mechanism proposed for this chromosomal rearrangement is the breakage of double-stranded DNA, followed by an error-prone repair process through nonhomologous end-joining. aacrjournals.orgfebs.org The resulting fusion gene is considered the "first hit" in a multi-step process of leukemia development, creating a pre-leukemic clone that requires subsequent genetic alterations to progress to overt cancer. nih.govannlabmed.orgnih.gov

Structural Context of ETV6 and RUNX1 (AML1) Genes

To understand the function of the fusion protein, it is essential to consider the structure of the individual genes involved.

The ETV6 gene, located on chromosome 12p13.2, spans approximately 240 kb and consists of 8 exons. atlasgeneticsoncology.orgwikipedia.org It encodes a 452 amino acid protein that acts as a transcriptional repressor, playing a critical role in embryonic development and hematopoiesis. atlasgeneticsoncology.orgmedlineplus.gov The ETV6 protein has two primary functional domains:

A Pointed (PNT) or Helix-Loop-Helix (HLH) domain: Located at the N-terminus and encoded by exons 3 and 4, this domain is responsible for protein-protein interactions, allowing ETV6 to form dimers with itself or other transcription factors. atlasgeneticsoncology.orggenecards.org

An ETS domain: Located at the C-terminus and encoded by exons 6 through 8, this domain facilitates sequence-specific DNA binding. atlasgeneticsoncology.orgwikipedia.org

The RUNX1 gene, also known as AML1 or CBFA2, is located on chromosome 21q22.12 and spans about 260 kb. wikipedia.orgnih.gov It is a key regulator of hematopoietic differentiation. wikipedia.orgnih.gov The gene is transcribed from two alternative promoters, leading to various protein isoforms. wikipedia.orgnih.gov The RUNX1 protein is a transcription factor containing two crucial domains:

A Runt Homology Domain (RHD): This highly conserved domain is responsible for both binding to DNA and heterodimerizing with its partner protein, CBFβ. wikipedia.orgnih.gov

A Transactivation Domain (TAD): Located at the C-terminus, this domain is involved in regulating gene expression. atlasgeneticsoncology.orgwikipedia.org

The common t(12;21) translocation typically fuses the 5' region of ETV6 (usually exons 1 to 5) to almost the entire coding sequence of the RUNX1 gene. atlasgeneticsoncology.orgatlasgeneticsoncology.org The resulting ETV6-AML1 fusion protein consequently retains the N-terminal HLH domain of ETV6 and nearly all of the RUNX1 protein, including its RHD and transactivation domain. atlasgeneticsoncology.orgatlasgeneticsoncology.org

GeneChromosomal LocationKey Protein DomainsNormal Function
ETV6 (TEL) 12p13.2 atlasgeneticsoncology.orgPNT/HLH domain, ETS domain atlasgeneticsoncology.orgTranscriptional repression, hematopoiesis, embryonic development atlasgeneticsoncology.orgmedlineplus.gov
RUNX1 (AML1) 21q22.12 atlasgeneticsoncology.orgRunt Homology Domain (RHD), Transactivation Domain (TAD) wikipedia.orgTranscriptional activation, regulation of hematopoiesis wikipedia.orgnih.gov

Significance in Molecular Pathogenesis Research

The ETV6-AML1 fusion is of immense significance in cancer research. It is not only the most common genetic abnormality in pediatric ALL but also a hallmark of a specific subtype of this disease. febs.orgnih.gov The fusion protein is believed to function as an aberrant transcriptional repressor. nih.govatlasgeneticsoncology.org It retains the ability to bind to RUNX1 target DNA sequences via the RHD, but the presence of the ETV6 portion converts it from a transcriptional activator to a repressor, thereby deregulating genes crucial for normal hematopoiesis. nih.govatlasgeneticsoncology.org

Research into the specific peptide ETV6-AML1 (334-342) has highlighted its potential in immunotherapy. creative-peptides.com A nonapeptide, RIAECILGM, encoded by the fusion junction, has been identified within this region. nih.gov This peptide can bind to HLA-A2.1 molecules and induce a specific cytotoxic T-lymphocyte (CTL) response against leukemia cells expressing the fusion protein, marking it as a promising target for cancer vaccines. nih.gov

FindingResearch Implication
High Frequency in Pediatric ALL Provides a specific molecular marker for a major leukemia subtype. febs.orgnih.gov
Altered Transcriptional Activity ETV6-AML1 acts as a repressor, offering a model to study how altered gene regulation drives cancer. nih.govatlasgeneticsoncology.org
Immunogenic Peptide (334-342) The fusion junction creates a novel peptide sequence that can be targeted by the immune system. nih.gov
Prognostic Marker Presence of the fusion gene is generally associated with a favorable prognosis in childhood ALL. febs.org

Properties

sequence

RIAECILGM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

ETV6-AML1 fusion protein (334-342)

Origin of Product

United States

Molecular Architecture and Domain Analysis of Etv6 Aml1 Fusion Protein

ETV6-AML1 Fusion Protein Domains

The oncogenic activity of the ETV6-RUNX1 protein stems from the combined functionalities of its constituent domains. The fusion links the potent self-association PNT domain of ETV6 to the DNA-binding and transcriptional machinery-recruiting domains of RUNX1, creating a dysregulated transcription factor.

The N-terminal PNT domain of ETV6, also referred to as a Sterile Alpha Motif (SAM) or Helix-Loop-Helix (HLH) domain, is a crucial component for the protein's function and is frequently involved in oncogenic fusions. atlasgeneticsoncology.orgnih.gov This domain is encoded by exons 3 and 4 of the ETV6 gene. atlasgeneticsoncology.org In the context of the ETV6-RUNX1 fusion, the PNT domain is retained and confers key properties that contribute to leukemogenesis. atlasgeneticsoncology.orgnih.gov

A primary function of the ETV6 PNT domain is to mediate self-association. nih.govnih.gov It facilitates head-to-tail polymerization, forming an open-ended, left-handed helical polymer. biorxiv.org This oligomerization is a powerful motif that is critical for the function of both wild-type ETV6 and its oncogenic fusion partners. nih.govnih.gov Biophysical studies, including NMR spectroscopy and X-ray crystallography, have shown that the PNT domain polymerizes through the tight association of two relatively flat interfaces. nih.govnih.gov This self-association capability is essential for enhancing the cooperative binding of the fusion protein to DNA. nih.govbiorxiv.orgnih.gov In the ETV6-RUNX1 fusion protein, the PNT domain allows for dimerization with the wild-type ETV6 protein, which can disrupt the normal function of ETV6. nih.gov

Table 1: Properties of the ETV6 PNT Domain
FeatureDescriptionPrimary FunctionReferences
Alternative NamesSterile Alpha Motif (SAM), Helix-Loop-Helix (HLH)N/A atlasgeneticsoncology.orgnih.gov
StructureStable helical bundle foldForms a structural scaffold for protein-protein interactions nih.govnih.gov
Interaction ModeHead-to-tail polymerizationMediates self-association and oligomerization nih.govbiorxiv.org

The ETV6 protein is a transcriptional repressor, and the PNT domain is implicated in this function. nih.govnih.gov It is believed that the polymerization of ETV6 via the PNT domain facilitates the recruitment of corepressor complexes, such as those containing N-CoR, SMRT, and Sin3A, to target gene promoters. nih.govnih.govjci.org The stable formation of these repressor-corepressor complexes is likely enhanced by the oligomerization of ETV6. nih.gov This mechanism may involve localized chromatin compaction, which blocks the access of transcriptional machinery to the target genes. nih.gov In the ETV6-RUNX1 fusion, the PNT domain retains this ability to recruit corepressors, contributing to the altered transcriptional regulation that drives leukemogenesis. nih.gov

The Runt Homology Domain (RHD) is the defining feature of the RUNX family of transcription factors and is highly conserved evolutionarily. wikipedia.org This domain, which is retained in the ETV6-RUNX1 fusion protein, is responsible for both sequence-specific DNA binding and for mediating protein-protein interactions, most notably with the core-binding factor beta (CBFβ) subunit. nih.govwikipedia.orgnih.gov

The RHD of RUNX1 binds specifically to a consensus DNA sequence, 5'-TGTGGT-3', located in the promoters and enhancers of numerous target genes. uniprot.org Structurally, the Runt domain folds into an s-type immunoglobulin (Ig) fold, a structure shared with other DNA-binding proteins like p53 and NF-κB. nih.gov DNA recognition is achieved through two loop regions and a C-terminal tail of the domain, which clamp around the DNA backbone. nih.govwikipedia.org While the RHD can bind to DNA as a monomer, its affinity and stability are significantly increased upon heterodimerization with its partner protein, CBFβ. nih.govwikipedia.org C-terminal truncation mutations of RUNX1 that consist almost entirely of the RHD have been shown to have a significantly higher affinity for DNA compared to the full-length protein. nih.gov

A critical function of the Runt domain is its interaction with the non-DNA-binding subunit, Core-Binding Factor beta (CBFβ). wikipedia.orgnih.gov CBFβ binds to the Runt domain and allosterically enhances its affinity for DNA. nih.govuniprot.org This interaction not only stabilizes the RUNX1-DNA complex but is also thought to induce conformational changes in the Runt domain that are crucial for sustained DNA binding. nih.govdiva-portal.org The binding of CBFβ also protects RUNX1 from ubiquitin-mediated degradation. nih.gov The ETV6-RUNX1 fusion protein retains the ability to bind CBFβ, which is essential for its ability to promote the self-renewal of B-cell precursors. nih.gov

Table 2: Properties of the RUNX1 Runt Homology Domain (RHD)
FeatureDescriptionPrimary FunctionReferences
Structures-type immunoglobulin (Ig) foldProvides a scaffold for DNA binding and protein interaction nih.gov
DNA Binding SiteConsensus sequence 5'-TGTGGT-3'Recognizes and binds to specific regulatory regions of target genes uniprot.org
Key Interaction PartnerCore-Binding Factor beta (CBFβ)Enhances DNA binding affinity and stabilizes the protein nih.govuniprot.orgnih.govwikipedia.org

RUNX1 Transactivation (TA) Domain

The portion of the AML1 (RUNX1) protein retained in the ETV6-AML1 fusion includes the Runt homology domain (RHD) and the C-terminal transactivation (TA) domain. nih.gov The RHD is responsible for DNA binding, allowing the fusion protein to target genes normally regulated by RUNX1. wikipedia.org The TA domain of RUNX1 is crucial for its function as a transcriptional activator. However, in the context of the ETV6-AML1 fusion protein, the presence of the ETV6 N-terminal domain often leads to a functional switch, converting the fusion protein into a transcriptional repressor of RUNX1 target genes. nih.gov This repression is thought to be a key mechanism by which the fusion protein disrupts normal hematopoietic development. nih.govnih.gov

Fusion Breakpoints and Resulting Protein Structure

The formation of the ETV6-AML1 fusion gene is a consequence of a reciprocal translocation between chromosome 12, which houses the ETV6 gene, and chromosome 21, where the RUNX1 gene is located. febs.org The precise locations of the breaks within these genes can vary between patients, but they tend to occur within specific regions.

The breakpoints in the ETV6 gene are most commonly found within intron 5, often clustering near a purine/pyrimidine repeat region, which may be prone to DNA recombination. psu.edunih.gov In contrast, the breakpoints in the RUNX1 gene are more dispersed and typically occur within the large first intron. nih.govashpublications.org Less commonly, breakpoints in RUNX1 can be found in introns 2 or 3. nih.gov

The most frequent fusion transcript results from the splicing of exon 5 of ETV6 to exon 2 of RUNX1. ashpublications.org This generates a chimeric protein that includes the N-terminal pointed (PNT) domain of ETV6 and the majority of the RUNX1 protein, including the RHD and the TA domain. nih.govresearchgate.net The PNT domain of ETV6 is a protein-protein interaction domain that mediates self-association (oligomerization). wikipedia.org This ability to oligomerize is retained in the fusion protein and is critical for its function. The fusion protein lacks the ETV6 C-terminal DNA-binding ETS domain. researchgate.net

The resulting ETV6-AML1 fusion protein essentially hijacks the DNA-binding specificity of RUNX1, directing the repressive machinery associated with the ETV6 portion to RUNX1 target genes. nih.gov

FeatureDescription
Chromosomal Translocation t(12;21)(p13;q22)
Involved Genes ETV6 (on chromosome 12) and RUNX1 (AML1) (on chromosome 21)
ETV6 Breakpoint Typically in intron 5 psu.edunih.gov
RUNX1 Breakpoint Dispersed throughout intron 1, less commonly in introns 2 or 3 nih.govnih.gov
Resulting Fusion Protein Domains N-terminal PNT domain of ETV6 fused to the RHD and TA domains of RUNX1 nih.gov

Post-Translational Modifications and Isoforms of ETV6-AML1

The ETV6-AML1 fusion protein is subject to biological processes that can influence its activity and stability. While specific post-translational modifications of the ETV6-AML1 fusion protein itself are not extensively detailed in the provided search results, the parent proteins are known to be modified, suggesting the fusion protein may also be.

The Etv6 Aml1 334 342 Peptide: Identification and Antigenic Characteristics

Identification of the (334-342) Peptide Sequence (RIAECILGM)

The ETV6-AML1 (334-342) peptide is a nonapeptide, meaning it is composed of nine amino acids. jci.orgnih.gov Its specific sequence has been identified as Arginine-Isoleucine-Alanine-Glutamic acid-Cysteine-Isoleucine-Leucine-Glycine-Methionine, abbreviated as RIAECILGM. jci.orgucl.ac.be This sequence was pinpointed through research aimed at identifying potential T-cell epitopes within the fusion region of the ETV6-AML1 protein. jci.org The identification of this peptide was a crucial step in understanding how the immune system might recognize and target leukemia cells carrying this specific translocation. nih.govnih.gov

Junctional Origin of the Peptide from ETV6 and AML1 Residues

The RIAECILGM peptide is of particular interest because it originates from the very junction of the ETV6 and AML1 proteins. jci.org The chromosomal translocation t(12;21) fuses a portion of the ETV6 gene on chromosome 12 with a part of the AML1 (also known as RUNX1) gene on chromosome 21. febs.orgnih.gov This fusion creates a novel protein sequence that is not found in any normal, healthy cells in the body. Specifically, the first four amino acids of the RIAECILGM peptide are derived from the ETV6 protein, while the remaining five amino acids come from the AML1 protein. jci.org This unique origin makes the peptide a true neoantigen, a class of antigens that are specific to tumor cells.

MHC Class I Binding Properties

For a peptide to be recognized by the immune system's cytotoxic T lymphocytes (CTLs), it must first be presented on the surface of the cell by Major Histocompatibility Complex (MHC) class I molecules. nih.gov The ETV6-AML1 (334-342) peptide has been shown to bind to MHC class I molecules. jci.org This binding is a prerequisite for initiating a T-cell-mediated immune response against the leukemia cells.

HLA-A2.1 Restriction

Further investigation into the MHC binding properties of the RIAECILGM peptide revealed that its presentation is restricted to a specific type of MHC class I molecule, namely HLA-A2.1. jci.orgnih.gov HLA (Human Leukocyte Antigen) molecules are the human version of MHCs, and they are highly polymorphic, meaning there are many different versions within the human population. The finding that the ETV6-AML1 (334-342) peptide is presented by HLA-A2.1 is significant because this HLA allele is one of the most common in Caucasian populations. jci.org This suggests that a substantial portion of patients with ETV6-AML1-positive leukemia could potentially mount an immune response against this peptide. jci.orgnih.gov

Characterization as a Non-Self Epitope

An epitope is the specific part of an antigen that is recognized by the immune system. Because the RIAECILGM peptide is generated from the fusion of two different proteins, it is considered a "non-self" epitope. jci.orgbiosyn.com The immune system is trained to tolerate "self" proteins to prevent autoimmune reactions. biosyn.com However, because the junctional sequence of the ETV6-AML1 fusion protein is entirely novel, it is recognized as foreign, or "non-self," by the immune system. jci.org This characteristic is crucial for its potential as a target for immunotherapy, as it allows the immune system to specifically attack the leukemia cells while leaving healthy cells unharmed. biosyn.com

Comparison to Other Potential Antigens

The ETV6-AML1 (334-342) peptide stands out when compared to other potential tumor antigens. Many tumor antigens are simply normal proteins that are overexpressed in cancer cells. biosyn.com While these can sometimes be targeted, there is a risk of the immune system also attacking healthy cells that express the same protein at lower levels. nih.gov In contrast, the ETV6-AML1 (334-342) peptide is a true tumor-specific neoantigen, arising from a genetic mutation unique to the cancer cells. jci.org

Other potential antigens in leukemia include cell surface proteins like CD19, CD20, and CD22, which are targets for antibody-based therapies. dovepress.comdovepress.com While these have shown success, they are not derived from the fundamental genetic alteration driving the cancer in the same way the ETV6-AML1 peptide is. The unique nature of the RIAECILGM peptide as a product of the t(12;21) translocation makes it a highly specific target. However, it is important to note that some studies have questioned whether this specific peptide is naturally processed and presented by tumor cells in a way that can be effectively recognized by T-cells in all cases. nih.gov

Table of Research Findings on ETV6-AML1 (334-342) Peptide

Characteristic Finding
Peptide Sequence RIAECILGM jci.orgucl.ac.be
Origin Junction of ETV6 and AML1 proteins jci.org
MHC Binding Binds to MHC Class I molecules jci.org
HLA Restriction HLA-A2.1 jci.orgnih.gov
Epitope Type Non-self jci.orgbiosyn.com

| Significance | Potential tumor-specific antigen for immunotherapy nih.govnih.gov |

Table of Mentioned Compounds

Compound Name
ETV6-AML1 fusion protein
RIAECILGM
Arginine
Isoleucine
Alanine
Glutamic acid
Cysteine
Leucine
Glycine
Methionine
CD19
CD20

Immunological Research Perspectives on the Etv6 Aml1 334 342 Peptide

Induction of Cytotoxic T Lymphocyte (CTL) Responses In Vitro

In vitro studies have been crucial in demonstrating the immunogenic potential of the ETV6-AML1 (334-342) peptide. These experiments have explored the feasibility of generating CTLs that can specifically recognize and eliminate leukemia cells expressing the fusion protein.

Primary CTL Induction from Healthy Donors

Research has successfully demonstrated that the ETV6-AML1 (334-342) peptide can induce a primary CTL response from the peripheral blood lymphocytes of healthy HLA-A2.1-positive donors. nih.govnih.gov In these studies, CTLs were generated that specifically lysed HLA-A2.1-positive target cells pulsed with the ETV6-AML1 (334-342) peptide. jci.org The specificity of this response was confirmed by the lack of lysis of target cells pulsed with an irrelevant peptide. jci.org This indicates that the peptide is capable of binding to HLA-A2.1 molecules and eliciting a new, specific immune response. nih.govnih.gov

CTL Responses from Patient Samples

CTLs with similar functional capabilities to those generated from healthy donors have also been identified in and cloned from the bone marrow of a patient with ETV6-AML1-positive ALL. nih.govnih.gov These patient-derived CTLs demonstrated the ability to recognize and lyse autologous tumor cells. jci.org The presence of these spontaneously stimulated CTLs in patients suggests that an anti-leukemic immune response against the ETV6-AML1 fusion protein can occur in vivo. jci.org

Specific Recognition of ETV6-AML1 Expressing Cells by CTLs

A critical aspect of the research has been to determine if CTLs induced by the ETV6-AML1 (334-342) peptide can recognize and kill tumor cells that endogenously process and present the fusion protein. Studies have shown that CTLs generated from both healthy donors and patients specifically lyse HLA-A2.1-positive tumor cells that naturally express the ETV6-AML1 fusion protein. nih.govnih.govjci.org This specific recognition and killing of leukemia cells highlight the potential of this peptide as a target for immunotherapy. jci.org

Table 1: CTL Lysis of Target Cells

Effector CellsTarget CellsPeptideResult
Healthy Donor CTLsHLA-A2.1+ T2 cellsETV6-AML1 (R9M)Specific Lysis
Healthy Donor CTLsHLA-A2.1+ T2 cellsIrrelevant HIV-1 peptideNo Lysis
Patient-derived CTLsAutologous Tumor CellsEndogenous ETV6-AML1Specific Lysis
Patient-derived CTLsSyngeneic EBV-blastsETV6-AML1 (R9M)Specific Lysis
Patient-derived CTLsSyngeneic EBV-blastsIrrelevant peptideNo Lysis

Mechanisms of Antigen Processing and Presentation of the Junctional Peptide

The ability of CTLs to recognize ETV6-AML1-expressing tumor cells indicates that the fusion protein is efficiently processed and the junctional peptide is presented by MHC class I molecules on the surface of these cells. jci.org The ETV6-AML1 (334-342) nonapeptide, with the amino acid sequence RIAECILGM, has been identified as binding effectively to HLA-A2.1 molecules. nih.govnih.gov The successful induction of CTLs that recognize endogenously expressing tumor cells confirms that the natural cellular machinery for antigen processing and presentation is capable of handling this novel fusion peptide. jci.org Furthermore, studies on the broader context of antigen presentation in ETV6-AML1-positive ALL have shown elevated expression of HLA-DM, a key component in MHC class II antigen processing. nih.gov This suggests a favorable environment for immune recognition in this leukemia subtype. nih.gov

Preclinical Implications for Molecular Immunological Targeting

The findings from in vitro studies have significant preclinical implications for the development of immunotherapies targeting the ETV6-AML1 fusion protein. The fact that a specific, non-self peptide derived from a tumor-specific translocation can induce a CTL response makes it a highly attractive target. jci.org Unlike other potential tumor antigens that may be overexpressed but are also present in normal tissues, the ETV6-AML1 peptide is unique to the leukemia cells. jci.org This specificity minimizes the risk of off-target effects on healthy cells. The presence of spontaneously occurring CTLs against this peptide in some patients further supports the rationale for therapeutic strategies aimed at boosting this natural anti-leukemia immune response. jci.org

Analysis of T-cell Receptor (TCR) Usage in Response to the Peptide

Analysis of the T-cell receptors (TCRs) used by CTL clones specific for the ETV6-AML1 (334-342) peptide has revealed a polyclonal response. jci.org In one patient, CTL clones that recognized the same MHC-peptide complex were found to express different Vβ chains (Vβ2, Vβ3, and Vβ13.6). jci.org This diversity in the TCR repertoire indicates that multiple T-cell clonotypes can be activated by this single peptide epitope. Understanding the TCR repertoire is crucial as the effectiveness of a T-cell response is linked to its clonotypic architecture. nih.gov The ability to induce a broad range of T-cell clonotypes could be advantageous for a more robust and sustained anti-tumor response. The dynamic nature of the TCR repertoire, which is shaped by exposure to antigens, suggests that vaccination strategies could potentially skew this repertoire towards more effective anti-leukemia clonotypes. mdpi.com

Molecular and Cellular Mechanisms of Etv6 Aml1 Oncogenicity

Transcriptional Deregulation by ETV6-AML1

A primary mechanism of ETV6-AML1's oncogenic activity is the widespread disruption of normal gene transcription. The fusion protein retains the DNA-binding Runt domain from AML1, allowing it to target specific gene loci. nih.govscilifelab.se However, the inclusion of the ETV6 moiety fundamentally alters its transcriptional function.

The ETV6-AML1 fusion protein predominantly functions as a transcriptional repressor. nih.govnih.gov It is thought to convert the AML1 protein, typically a transcriptional activator, into a repressor of its target genes. nih.govnih.gov This repressive function is a key aspect of its leukemogenic potential. The fusion protein binds to RUNX1 motif-containing enhancers and promoters, leading to the widespread silencing of genes that are crucial for normal hematopoietic development. scilifelab.senih.gov Studies using inducible cell line models have demonstrated that the expression of ETV6-AML1 leads to a significant repressive effect on numerous gene loci. nih.govnih.gov

The conversion of ETV6-AML1 into a potent repressor is mediated by its recruitment of corepressor complexes. The ETV6 portion of the fusion protein interacts with several corepressors, including mSin3A, Nuclear Receptor Corepressor (N-CoR), and Histone Deacetylase 3 (HDAC3). nih.govnih.gov These interactions are crucial for its repressive activity. nih.gov By recruiting these complexes to AML1 target genes, ETV6-AML1 promotes histone deacetylation, leading to a more compact chromatin structure and subsequent transcriptional silencing. nih.govnih.gov For instance, the repression of the target gene granzyme B has been shown to occur through the recruitment of histone deacetylases. nih.gov The association with HDAC3, in particular, has been identified as a key mechanism for the repressive function of ETV6. nih.gov

The expression of ETV6-AML1 induces a distinct and profound alteration of the global gene expression landscape in precursor B-cells. nih.govnih.gov Genome-wide studies have revealed that the fusion protein causes widespread repression of enhancers, particularly those containing RUNX1 binding motifs. scilifelab.senih.gov This leads to the downregulation of numerous genes involved in critical cellular processes such as B-cell signaling, adhesion, differentiation, and immune responses. nih.govscilifelab.se For example, multiple super-enhancers associated with the CD19+/CD20+ B-cell lineage are repressed, which may contribute to the impediment of normal lineage commitment. scilifelab.se The resulting gene expression signature is a hallmark of ETV6-AML1-positive leukemia. nih.gov

Researchers have identified a significant number of direct and indirect downstream target genes of the ETV6-AML1 fusion protein. Through a combination of chromatin immunoprecipitation (ChIP)-on-chip, gene expression analysis, and proteomics, hundreds of regulated targets have been pinpointed. iaea.org

One notable direct target is the Chloride Intracellular Channel 5 (CLIC5) gene, which is overexpressed in ETV6-RUNX1 pediatric ALL cases. nih.gov While many genes are repressed by ETV6-AML1, some, like CLIC5, are upregulated, highlighting the complexity of its regulatory function. nih.gov

The table below presents a selection of directly regulated target genes identified in a murine pro B-cell line model expressing ETV6-AML1.

Gene SymbolGene NameRegulation by ETV6-AML1
Cfl1Cofilin 1Downregulated (mRNA)
Granzyme BGranzyme BRepressed
CLIC5Chloride Intracellular Channel 5Overexpressed

Data derived from studies on ETV6-AML1 and ETV6 target gene analyses. nih.govnih.gov

Impact on Key Cellular Processes

The transcriptional dysregulation induced by ETV6-AML1 has significant consequences for fundamental cellular processes, contributing directly to the development of leukemia.

ETV6-AML1 expression impacts programmed cell death, or apoptosis. Studies have noted that gene expression profiles in ETV6-AML1-positive cells show alterations in genes involved in apoptosis. nih.gov A potential mechanism for this is the upregulation of target genes that confer resistance to apoptosis. For example, the overexpression of the direct target gene CLIC5 has been shown to suppress lysosomal-mediated apoptosis that is induced by oxidative stress. nih.gov This resistance to apoptosis could provide a survival advantage to pre-leukemic cells, allowing for the accumulation of further genetic damage necessary for transformation into overt leukemia. nih.gov

Modulation of Cell Proliferation

The ETV6-AML1 fusion protein exerts complex and sometimes contradictory effects on cell proliferation. While some studies suggest that ETV6-AML1 can promote the survival and proliferation of early B-lineage progenitor cells, others indicate that it can have a negative impact on cell proliferation. nih.govashpublications.org

One mechanism by which ETV6-AML1 may enhance cell survival is through the dysregulation of the erythropoietin receptor (EPOR). ashpublications.org The fusion protein can directly bind to the EPOR promoter, leading to its inappropriate expression in pre-B cells. ashpublications.org This, in turn, can activate the JAK2-STAT5 signaling pathway and upregulate the anti-apoptotic protein BCL-XL, thereby promoting cell survival. ashpublications.org Additionally, the ETV6-AML1 fusion protein can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. nih.gov

Conversely, other research indicates that ETV6-AML1 can have an inhibitory effect on cellular processes involving cell proliferation. nih.gov This may be due to its ability to repress the transcription of genes involved in cell cycle progression. biorxiv.orgbiorxiv.org For instance, ETV6-AML1 has been shown to downregulate transcriptional pathways associated with the G1 to S phase transition, which is regulated by E2F transcription factors and MYC. biorxiv.org This repressive effect on cell cycle-related genes suggests a negative impact on the proliferation of pro-B cells in a pre-leukemic state. biorxiv.org

Influence on Cell Cycle Dynamics

The ETV6-AML1 fusion protein significantly influences cell cycle dynamics, often leading to a state of cellular quiescence or a block in cell cycle progression. ashpublications.orgbiorxiv.org This effect is largely attributed to its role as a transcriptional repressor of genes that regulate the cell cycle. biorxiv.orgbiorxiv.org

Studies have demonstrated that ETV6-AML1 can induce a cell cycle impairment in pre-leukemic cells by antagonizing the normal function of RUNX1 in regulating cell cycle progression. biorxiv.orgbiorxiv.org This is supported by findings that show ETV6-AML1 represses transcriptional signatures related to the cell cycle, particularly impacting B-cell progenitors. biorxiv.org For example, the expression of ETV6-AML1 can lead to a quiescent phenotype in early hematopoietic progenitors. biorxiv.org

Furthermore, ETV6-AML1 has been shown to abrogate the mitotic checkpoint, a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov The fusion protein can down-regulate the expression of MAD2L1, an essential component of the mitotic checkpoint, by binding to RUNX1 sites within its promoter. nih.gov This disruption of the mitotic checkpoint can lead to chromosome mis-segregation and aneuploidy, contributing to genomic instability. nih.gov In some experimental models, stable expression of ETV6-AML1 has been observed to induce a tetraploid karyotype. nih.gov

Cell Cycle Phase Effect of ETV6-AML1 Key Regulatory Molecules Involved
G0/G1 TransitionBlocks entry into G0, promoting a non-quiescent state in the presence of certain growth factors. ashpublications.orgp27 ashpublications.org
G1/S TransitionRepresses transcriptional pathways, potentially slowing progression into the S phase. biorxiv.orgE2F transcription factors, MYC biorxiv.org
MitosisAbrogates the mitotic checkpoint, leading to potential chromosome mis-segregation and aneuploidy. nih.govMAD2L1 nih.gov

Dominant-Negative Effects on Wild-Type RUNX1 Function

The ETV6-AML1 fusion protein exerts a dominant-negative effect on the function of the wild-type RUNX1 protein. nih.gov This interference is a key aspect of its oncogenic mechanism. The fusion protein retains the DNA-binding Runt domain of RUNX1 but replaces its transactivation domain with the pointed (PNT) domain of ETV6. nih.gov This allows ETV6-AML1 to bind to the same target genes as wild-type RUNX1 but act as a transcriptional repressor instead of an activator. nih.govbiorxiv.org

This dominant-negative activity is achieved through several mechanisms. ETV6-AML1 competes with wild-type RUNX1 for binding to target gene promoters. biorxiv.orgbiorxiv.org Once bound, the PNT domain of ETV6 recruits co-repressor complexes, including mSin3A, N-CoR, and histone deacetylase-3 (HDAC3), which leads to the transcriptional repression of RUNX1 target genes. nih.gov This effectively converts RUNX1 from a transcriptional activator to a repressor. nih.gov

Furthermore, the ETV6-AML1 fusion protein can also interfere with the function of the wild-type ETV6 protein. nih.gov The PNT domain of ETV6 is responsible for dimerization, and the fusion protein can dimerize with wild-type ETV6, thereby disrupting its normal transcriptional repression activities. nih.gov This dual dominant-negative effect on both RUNX1 and ETV6 contributes significantly to the dysregulation of hematopoiesis.

Interference with Hematopoietic Differentiation

The ETV6-AML1 fusion protein profoundly disrupts normal hematopoietic differentiation, particularly B-cell development. nih.govnih.gov This interference is a critical step in the initiation of leukemia. The expression of ETV6-AML1 leads to a block in the differentiation of B-cell precursors, causing them to accumulate at an immature stage. nih.govnih.gov

In mouse models, the expression of ETV6-AML1 has been shown to cause a significant reduction in early B-cell progenitors in the bone marrow. nih.gov This block in differentiation can be reversed upon the cessation of ETV6-AML1 expression, indicating that the continuous presence of the fusion protein is necessary to maintain the differentiation arrest. nih.gov

The molecular mechanisms underlying this interference involve the dysregulation of key transcription factors and signaling pathways essential for B-cell development. nih.gov For example, ETV6-AML1 can repress the expression of genes critical for B-cell maturation. nih.gov The fusion protein has also been shown to interfere with the TGF-β signaling pathway, which plays a role in regulating the growth of hematopoietic cells. nih.gov By binding to Smad3, a key component of the TGF-β pathway, ETV6-AML1 can inhibit the cellular response to TGF-β signaling. nih.gov

Requirement for Cooperative Genetic Events in Oncogenesis

The expression of the ETV6-AML1 fusion gene is the initiating event in a multi-step process of leukemogenesis. nih.govnih.govoncotarget.com While necessary, it is not sufficient to cause overt acute lymphoblastic leukemia. nih.govnih.govnih.gov The development of the disease requires the acquisition of additional, or "secondary," genetic alterations. nih.govnih.gov

These cooperating mutations can occur years after the initial t(12;21) translocation and are crucial for the transition from a pre-leukemic state to a malignant one. nih.govnih.gov A wide range of secondary genetic events have been identified in ETV6-AML1-positive ALL. One of the most common is the deletion of the non-rearranged, or wild-type, ETV6 allele. nih.govoncotarget.com Since ETV6 can function as a tumor suppressor, its loss is thought to contribute to leukemic transformation. nih.govnih.gov

Other frequent secondary alterations include copy number variations, such as the gain of an extra RUNX1 gene or the der(21)t(12;21) chromosome. nih.govoncotarget.com Deletions of genes involved in cell cycle regulation, such as CDKN2A and CDKN2B, are also commonly observed. nih.govbiorxiv.org Furthermore, mutations in genes involved in B-cell development, like PAX5, and signaling pathways, such as the RAS pathway, have been identified as cooperating events. nih.govyoutube.comnih.gov The nature of these secondary hits can influence the specific characteristics and clinical course of the leukemia. nih.gov

Gene/Locus Type of Alteration Potential Functional Consequence
ETV6 (wild-type)DeletionLoss of tumor suppressor function. nih.govnih.gov
RUNX1Extra copyIncreased dosage of the RUNX1 gene. nih.govoncotarget.com
der(21)t(12;21)Extra copyIncreased dosage of the ETV6-AML1 fusion gene. nih.govoncotarget.com
CDKN2A/BDeletionLoss of cell cycle inhibitors. nih.govbiorxiv.org
PAX5Deletion/MutationDisruption of B-cell development. nih.gov
KRASDeletionAltered cellular signaling. youtube.com

Advanced Research Methodologies for Etv6 Aml1 Studies

Molecular Cloning and Expression of Recombinant ETV6-AML1 Proteins and Peptides

The ability to produce recombinant ETV6-AML1 proteins and specific peptides, such as the ETV6-AML1 fusion protein (334-342) peptide, is fundamental to a wide range of in vitro and in vivo studies. creative-peptides.comresearchgate.netresearchgate.net Molecular cloning techniques are employed to insert the ETV6-AML1 fusion gene into expression vectors, which are then introduced into suitable host systems, such as bacteria or mammalian cells, to produce large quantities of the protein. nih.gov

Researchers have successfully cloned and sequenced ETV6-AML1 fusion genes from patient-derived bone marrow samples. nih.gov These cloned genes can be used to generate recombinant proteins for various applications, including:

Antibody Production: Recombinant proteins or peptides corresponding to specific regions of the fusion protein, like the junctional region, are used to immunize animals and produce polyclonal or monoclonal antibodies. nih.gov These antibodies are invaluable tools for detecting the ETV6-AML1 protein in patient samples and cell lines through techniques like Western blotting. nih.gov

Biochemical and Structural Analyses: Purified recombinant ETV6-AML1 protein allows for detailed biochemical assays to study its enzymatic activity, protein-protein interactions, and DNA-binding properties. It is also a prerequisite for structural studies, such as X-ray crystallography or cryo-electron microscopy, which can provide high-resolution insights into the protein's three-dimensional structure.

Functional Assays: Recombinant ETV6-AML1 can be introduced into cells to study its effects on cellular processes like proliferation, differentiation, and apoptosis.

A specific peptide, ETV6-AML1 fusion protein (334-342) with the sequence RLVDDFLLV, has been identified and is utilized in cancer immunotherapy research. creative-peptides.comresearchgate.netresearchgate.net

Gene Editing Systems for Functional Characterization

The advent of powerful gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the functional characterization of the ETV6-AML1 fusion gene. mdpi.comresearchgate.netscifiniti.comupol.cz These systems allow for precise modifications of the genome, enabling researchers to create more accurate and relevant models of ETV6-AML1-positive leukemia.

The CRISPR/Cas9 system can be programmed to target and disrupt the ETV6-AML1 fusion gene, effectively "knocking it out" of the cell's genome. researchgate.net This approach has been instrumental in confirming the oncogenic role of the fusion protein. Studies have shown that knocking out the ETV6-RUNX1 gene using CRISPR/Cas9 can lead to a decrease in tumor growth in xenograft models. researchgate.net

Furthermore, CRISPR/Cas9 has been used to create more sophisticated models. For instance, researchers have developed a zebrafish model where the human RUNX1 gene is knocked into the zebrafish etv6 gene, creating an ETV6::RUNX1 fusion under the control of the endogenous etv6 promoter. mdpi.com This model more faithfully recapitulates the physiological expression of the fusion protein. mdpi.com CRISPR/Cas9 has also been employed to introduce secondary mutations, such as those in the PAX5 gene, into ETV6-AML1 models to study their contribution to leukemogenesis. mdpi.com

The precision of CRISPR/Cas9 allows for the creation of isogenic cell lines, where the only genetic difference is the presence or absence of the ETV6-AML1 fusion gene. This provides a clean experimental system to study the specific effects of the fusion protein without confounding genetic variations.

Cellular Model Systems

A variety of cellular model systems are indispensable for studying the biological consequences of ETV6-AML1 expression. These models range from established leukemic cell lines to more complex inducible and transformation systems. nih.govnih.govscifiniti.comaacrjournals.orgresearchgate.net

The REH cell line, established from a 15-year-old female patient with relapsed B-ALL, is a widely used model for studying ETV6-AML1-positive leukemia. life-science-alliance.orgresearchgate.net This cell line harbors the t(12;21) translocation, leading to the expression of the ETV6-AML1 fusion protein. life-science-alliance.orgnih.gov

Key characteristics of the REH cell line include:

Expression of two ETV6-AML1 protein products with apparent molecular weights of 95 and 105 kD. nih.gov

Absence of normal ETV6 protein isoforms. nih.gov

A complex karyotype with additional chromosomal aberrations beyond the t(12;21). life-science-alliance.orgresearchgate.net

The REH cell line has been instrumental in a multitude of studies, including those investigating the downstream targets of ETV6-AML1, the effects of the fusion protein on cellular signaling pathways, and the response to potential therapeutic agents. nih.govaacrjournals.org For example, studies using REH cells have shown that ETV6-AML1 can induce the upregulation of the erythropoietin receptor (EPOR). nih.gov

To overcome the limitations of studying a constitutively expressed oncogene, researchers have developed inducible cell models. These systems allow for the controlled expression of the ETV6-AML1 fusion protein, enabling the study of its immediate and direct effects.

One such system utilizes a mifepristone-inducible promoter to control the expression of ETV6-AML1 in the murine pro-B cell line Ba/F3. nih.govnih.gov Upon induction with mifepristone, the cells begin to express the fusion protein, allowing for a time-course analysis of downstream events. nih.govnih.gov This model has been used to identify both direct and indirect target genes of ETV6-AML1 by combining chromatin immunoprecipitation (ChIP) with gene expression and proteomic analyses. nih.gov

The ability to switch the expression of ETV6-AML1 on and off provides a powerful tool to distinguish between the primary effects of the fusion protein and secondary events that accumulate over time in constitutively expressing cell lines.

The Ba/F3 cell line is an interleukin-3 (IL-3) dependent murine pro-B cell line that is widely used in transformation assays to assess the oncogenic potential of various genes. nih.govresearchgate.netpharmalegacy.com In their normal state, Ba/F3 cells require IL-3 for survival and proliferation. researchgate.net

The introduction of a potent oncogene can render these cells independent of IL-3 for growth. This principle is utilized in Ba/F3 transformation assays to study the transforming capacity of fusion proteins like ETV6-AML1. Expression of ETV6-AML1 in Ba/F3 cells can confer IL-3 independent growth, demonstrating its oncogenic activity. nih.gov

These assays are valuable for:

Confirming the oncogenic nature of a gene or fusion protein.

Dissecting the functional domains of the oncoprotein required for transformation.

Screening for inhibitors that can reverse the transformed phenotype.

The table below summarizes the key cellular models used in ETV6-AML1 research:

Cell Model SystemDescriptionKey Applications
REH Cell Line Human B-cell precursor ALL cell line with endogenous t(12;21)Studying downstream targets, signaling pathways, and drug responses in a clinically relevant context.
Inducible Ba/F3 Cells Murine pro-B cells with mifepristone-inducible ETV6-AML1 expressionIdentifying direct and early downstream targets of the fusion protein.
Ba/F3 Transformation Assay IL-3 dependent murine pro-B cellsAssessing the oncogenic potential of ETV6-AML1 and its mutants.

Molecular Biology Techniques

RNA Sequencing and Transcriptome Analysisnih.govnih.govashpublications.orgashpublications.org

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, revealing changes in gene expression patterns resulting from the ETV6-AML1 fusion. nih.govashpublications.org Studies utilizing RNA-Seq have successfully identified distinct transcriptomic subtypes within ETV6-AML1-positive acute lymphoblastic leukemia (ALL). nih.gov For instance, one study profiled 194 pediatric ETV6-RUNX1 ALL cases and uncovered two distinct transcriptomic clusters, designated C1 and C2, which showed differences in clinical features and drug sensitivity. nih.gov

Furthermore, transcriptome analysis helps to identify genes that are either upregulated or downregulated due to the fusion protein's activity. ashpublications.orgashpublications.org This information is critical for understanding the molecular pathways that are disrupted in leukemia. For example, analysis of ETV6 germline variants has shown a significant influence on the leukemia transcriptional landscape. nih.gov In some cases, targeted RNA sequencing has been instrumental in detecting the ETV6-RUNX1 fusion gene in unexpected contexts, such as adult de novo acute myeloid leukemia (AML). nih.gov

TechniqueApplication in ETV6-AML1 ResearchKey Findings
RNA Sequencing (RNA-Seq) Comprehensive transcriptome profiling of ETV6-AML1 positive leukemia cells.Identification of distinct transcriptomic subtypes (C1 and C2) with different clinical and pharmacological profiles. nih.gov
Transcriptome Analysis Identification of differentially expressed genes and altered molecular pathways.Revealed the influence of germline ETV6 variants on the leukemia's transcriptional landscape and identified downstream target genes. ashpublications.orgnih.gov
Targeted RNA Sequencing Detection of the ETV6-RUNX1 fusion transcript in specific patient cohorts.Confirmed the presence of the fusion gene in cases of adult de novo AML. nih.gov

Chromatin Immunoprecipitation (ChIP) Assaysnih.govnih.govresearchgate.netnih.gov

Chromatin immunoprecipitation (ChIP) is a powerful technique used to identify the specific DNA sequences to which the ETV6-AML1 fusion protein binds. nih.govnih.govresearchgate.net This is crucial for understanding how the fusion protein alters gene expression. By using antibodies that specifically recognize a component of the fusion protein (often the AML1 or ETV6 portion), researchers can isolate the DNA fragments bound by the protein. researchgate.netnih.gov

Subsequent analysis of these DNA fragments, often by sequencing (ChIP-seq), reveals the genomic locations of ETV6-AML1 binding sites. nih.govresearchgate.netnih.gov Studies have shown that the ETV6-RUNX1 fusion protein can bind to RUNX1 motifs and that wild-type ETV6 preferentially binds to GGAA repeats. nih.gov ChIP assays have also been used to demonstrate that the ETV6-RUNX1 fusion protein can repress enhancers containing RUNX1 binding sites. nih.gov

TechniqueTargetKey Findings
ChIP-seq Genome-wide binding sites of ETV6 and ETV6-AML1.Identified that wild-type ETV6 binds to GGAA repeats, while ETV6-RUNX1 binds to RUNX1 motifs. nih.gov Revealed that ETV6-RUNX1 represses enhancers containing RUNX1 binding sites. nih.gov
ChIP-on-chip Promoter regions bound by TEL-AML1.Identified 2585 gene promoter regions bound by TEL-AML1 in an inducible cell line model. nih.gov
ETV6 ChIP assay Promoter region of specific target genes.Confirmed that the promoter region of ITGA4 was bound by the ETV6-RUNX1 fusion protein but not by its mutated form. nih.gov

Reporter Gene Assaysnih.govnih.gov

Reporter gene assays are essential for studying the functional consequences of ETV6-AML1 expression on gene regulation. In these assays, a reporter gene (such as luciferase) is placed under the control of a specific promoter or enhancer element that is thought to be regulated by ETV6-AML1. nih.govnih.gov

By introducing this construct into cells that express the fusion protein, researchers can measure the activity of the reporter gene and determine whether ETV6-AML1 activates or represses the regulatory element. nih.gov For example, luciferase reporter assays have been used to demonstrate that wild-type ETV6 can repress transcription driven by the PF4 promoter, and that certain germline ETV6 variants lose this repressive function. nih.gov These assays have also been employed to show that specific genomic regions can act as super-enhancers, driving the expression of nearby genes. nih.gov

Assay TypePurposeFinding
Dual-Luciferase Reporter Assay To measure the transcriptional repressor activity of ETV6 variants.Wild-type ETV6 robustly repressed PF4 promoter-driven transcription, while many germline variants showed impaired repression. nih.gov
Luciferase Reporter Assay To identify and validate enhancer elements.Confirmed the enhancer activity of selected genomic regions by cloning them into a luciferase reporter plasmid. nih.gov

Western Blot Analysis of Protein Expression and Isoformsnih.govashpublications.orgnih.govnih.gov

Western blot analysis is a fundamental technique for detecting and quantifying the expression of the ETV6-AML1 fusion protein and its isoforms. nih.govashpublications.orgnih.govnih.gov Using antibodies that specifically recognize either the ETV6 or AML1 portion of the fusion protein, researchers can visualize the protein on a membrane after separation by size. nih.govnih.gov

This technique has been used to identify different isoforms of the ETV6-AML1 protein in leukemic cell lines and patient samples. nih.gov For instance, in the REH cell line, which expresses the ETV6-AML1 transcript, two protein products with apparent molecular weights of 95 and 105 kD were detected. nih.gov Western blotting has also been crucial in confirming the expression of the fusion protein in animal models of the disease. nih.gov

Cell/Tissue TypeAntibody UsedKey Findings
Leukemic cell lines (e.g., REH) Polyclonal antibodies against the ETV6-AML1 junctional region.Detected two ETV6-AML1 protein isoforms (95 and 105 kD) in REH cells. nih.gov
Patient blast cells with t(12;21) Polyclonal antibodies against the ETV6-AML1 junctional region.In patients with a deletion of the second ETV6 allele, a similar pattern to REH cells was observed. In patients without the deletion, both normal ETV6 and ETV6-AML1 proteins were detected. nih.gov
Murine pro-B-cell line (BA/F3) Monoclonal antibody against the TEL-AML1 fusion site.Specifically detected the induced TEL-AML1 fusion protein. nih.gov
Mouse bone marrow Anti-SB transposase antibody.Confirmed the presence of the ETV6-RUNX1 fusion protein in a mouse model. nih.gov

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)nih.govnih.govnih.govresearchgate.netresearchgate.net

Reverse transcriptase-polymerase chain reaction (RT-PCR) is a highly sensitive method for detecting the ETV6-AML1 fusion transcript. nih.govresearchgate.net This technique first converts the RNA from a sample into complementary DNA (cDNA) and then amplifies the specific fusion transcript sequence. nih.gov It is particularly valuable for diagnosing the t(12;21) translocation, which can be difficult to detect by conventional cytogenetics. nih.govresearchgate.net

Quantitative RT-PCR (qRT-PCR) can be used to measure the levels of the fusion transcript, which is important for monitoring minimal residual disease (MRD) in patients undergoing treatment. nih.govresearchgate.netnih.gov Studies have shown a strong correlation between MRD levels determined by RT-qPCR of the ETV6-RUNX1 transcript and flow cytometry. nih.gov Different types of ETV6-AML1 fusion transcripts, resulting from different exon fusions, can also be identified using RT-PCR. researchgate.netresearchgate.net

MethodApplicationKey Findings
RT-PCR Detection of ETV6/RUNX1 fusion gene in pediatric ALL.The ETV6/RUNX1 fusion gene was identified in 34.9% of patients in one study. nih.gov
Quantitative RT-PCR (qRT-PCR) Monitoring of minimal residual disease (MRD).Strong correlation between MRD analysis by FACS and RT-qPCR of ETV6-RUNX1. nih.gov Higher levels of the fusion transcript at certain time points correlated with relapse. researchgate.net
Multiplex RT-PCR Confirmation of ETV6-RUNX1 fusion detected by other methods.Confirmed the presence of the ETV6-RUNX1 fusion in a case of adult de novo AML initially identified by NGS. nih.gov

Fluorescence In Situ Hybridization (FISH) for Translocation Detectionnih.govnih.govresearchgate.netnih.govrchsd.org

Fluorescence in situ hybridization (FISH) is a cytogenetic technique that uses fluorescently labeled DNA probes to visualize specific chromosomes or gene regions within a cell. nih.govnih.govresearchgate.net Dual-color FISH, using probes for both the ETV6 and AML1 genes, is a reliable method for detecting the t(12;21) translocation that gives rise to the ETV6-AML1 fusion. nih.govnih.govresearchgate.net

In cells with the translocation, the fluorescent signals from the ETV6 and AML1 probes will appear co-localized or fused, indicating the presence of the fusion gene. researchgate.netnih.gov FISH is particularly useful for identifying this cryptic translocation, which is often missed by standard karyotyping. nih.govnih.gov The technique can also reveal other chromosomal abnormalities, such as deletions or amplifications of the ETV6 or AML1 genes. nih.gov

Probe TypeSignal Pattern in Positive CellsSignificance
Dual-color, dual-fusion probes for ETV6 and AML1 One orange signal (RUNX1), one green signal (ETV6), and two fusion signals (representing the derivative chromosomes). nih.govConfirms the presence of the t(12;21) translocation and the ETV6-RUNX1 fusion gene. nih.gov
Locus-specific probes for TEL and AML1 genes Fusion of TEL and AML1 signals on chromosome 21.Retrospectively identified the t(12;21) in children with a normal karyotype. nih.gov
Dual-color interphase FISH with ETV6 and AML1 probes Co-localization of ETV6 and AML1 signals.Reliable method for defining ETV6/AML1 positivity in adult ALL patients. nih.gov

Preclinical In Vivo Models

Preclinical in vivo models are indispensable for elucidating the biological functions of the ETV6-AML1 fusion protein and its role in the pathogenesis of B-cell precursor acute lymphoblastic leukemia (BCP-ALL). These models, primarily involving mice, provide a platform to study the oncogenic potential of the fusion protein, the requirement for secondary genetic events, and the cell of origin for the leukemia. The two major types of in vivo models used in ETV6-AML1 research are xenograft models and genetically engineered mouse models (GEMMs). While xenograft models are crucial for assessing the tumor-maintaining properties of the fusion gene, GEMMs are instrumental in modeling the initiation and evolution of the disease. nih.govnih.gov

Xenograft Models for Oncogenicity Assessment

Xenograft models involve the transplantation of human leukemic cells into immunodeficient mice, providing a means to study the behavior of established tumor cells in an in vivo environment. These models have been pivotal in demonstrating the continued importance of the ETV6-AML1 fusion protein in maintaining the leukemic phenotype.

Recent studies have utilized CRISPR/Cas9 technology to abrogate the expression of the ETV6-RUNX1 fusion gene in human ALL cell lines. mdpi.com When these edited cells were subsequently xenografted into mice, a significant decrease in tumor growth was observed compared to mice engrafted with unedited, fusion-positive cells. nih.govbiorxiv.org This finding underscores the critical role of the ETV6-AML1 fusion protein not just for initiating the disease, but for sustaining the proliferation and survival of the leukemic cells. nih.gov In vitro analyses preceding these xenograft studies showed that the loss of the fusion protein led to increased apoptosis, reduced proliferation, and a heightened sensitivity to certain therapeutic agents like PI3K inhibitors. nih.govbiorxiv.org These results highlight that the ETV6-AML1 fusion protein is a key driver of oncogenicity and a potential therapeutic target for established leukemia. nih.govmdpi.com

Model SystemKey InterventionMajor Finding in Xenograft ModelImplication
Human ALL cell line xenograftCRISPR/Cas9-mediated abrogation of ETV6-RUNX1 fusion geneDecreased tumor growth in vivoETV6-RUNX1 is crucial for maintaining the leukemic phenotype. nih.govbiorxiv.org

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are designed to express the ETV6-AML1 fusion gene endogenously, offering a powerful tool to investigate the initial steps of leukemogenesis. A consistent finding across numerous GEMMs is that the expression of the ETV6-AML1 fusion protein alone is insufficient to cause BCP-ALL, reflecting the long latency period observed in human patients and indicating the necessity of secondary cooperative mutations. nih.govmdpi.com

Various strategies have been employed to create these models, with differing results that have collectively enhanced our understanding of the disease.

Constitutive and Broad Expression: Early models using promoters like the CMV promoter to drive widespread ETV6-RUNX1 expression did not result in leukemia development, even with exposure to low-dose radiation. oncotarget.com

Lymphoid-Specific Expression: Restricting the fusion gene's expression to the B-cell lineage using a CD19 promoter also failed to induce leukemia. oncotarget.comnih.gov While these models showed increased reactive oxygen species and DNA damage in B-cells, they did not progress to overt leukemia, suggesting the initiating event may occur at an earlier stage of hematopoietic development. oncotarget.comnih.gov

Conditional Knock-in Models: More sophisticated models have been developed where the ETV6-RUNX1 fusion is "knocked-in" to the endogenous Etv6 locus, allowing for expression to be controlled by the native promoter. jax.orgmdpi.com When combined with a Cre-LoxP system to activate the fusion gene in hematopoietic stem cells (HSCs), these mice were prone to malignancies, but often of the T-lymphoid lineage and only after exposure to a chemical mutagen. nih.govmdpi.com This highlights that both the cell type in which the fusion is expressed and the acquisition of secondary hits are critical determinants of the resulting cancer phenotype. oncotarget.com

Stem Cell-Specific Expression Models: A significant breakthrough came from a model restricting ETV6-RUNX1 expression to hematopoietic stem/progenitor cells using the Sca1 gene's regulatory elements. mdpi.com These mice developed B-ALL with low penetrance, but importantly, the disease onset was triggered by exposure to common pathogens. mdpi.com This model accurately mimics several key features of the human disease, including its low incidence among preleukemic carriers and the pathological and genomic characteristics of the resulting leukemia. mdpi.com

These diverse models collectively demonstrate that the journey from the initial ETV6-AML1 fusion event to full-blown BCP-ALL is a multi-step process, influenced by the developmental stage of the cell of origin and the acquisition of subsequent genetic alterations. oncotarget.commdpi.com

Model TypePromoter/SystemTarget Cell PopulationLeukemia DevelopmentKey Findings & Insights
TransgenicCMVWidespreadNo leukemia observed. oncotarget.comBroad expression of ETV6-RUNX1 is insufficient for leukemogenesis.
TransgenicCD19Committed B-cellsNo leukemia observed. oncotarget.comnih.govRestricting expression to B-cells is not enough to cause leukemia, suggesting an earlier cell of origin. oncotarget.com
Conditional Knock-inEndogenous Etv6 + Cre-LoxPHematopoietic Stem Cells (HSCs)T-lymphoid malignancies (required chemical mutagen). nih.govmdpi.comHighlights the importance of secondary mutations and the specific cellular context for disease phenotype. mdpi.com
TransgenicSca1Hematopoietic Stem/Progenitor CellsLow penetrance B-ALL (required infection exposure). mdpi.comSuccessfully recapitulates key aspects of human ETV6-RUNX1 B-ALL, including the role of environmental triggers. mdpi.com

Compound and Gene Names

NameType
ETV6-AML1Fusion Protein
ETV6-RUNX1Fusion Protein
TEL-AML1Fusion Protein
ETV6Gene/Protein
RUNX1Gene/Protein
PI3K inhibitorsClass of Drug
CMVPromoter
CD19Gene/Protein
Sca1Gene/Protein
CreProtein (Recombinase)
PAX5Gene/Protein
WHSC1Gene/Protein
TCF3-PBX1Fusion Protein
ERGGene/Protein
FLI1Gene/Protein
IKZF1Gene/Protein
TCF3Gene/Protein

Future Research Directions in Etv6 Aml1 Biology

Detailed Structural Elucidation of ETV6-AML1 and its Interaction Interfaces

A complete high-resolution structure of the full-length ETV6-AML1 fusion protein remains to be determined. Such a structure would be invaluable for understanding its function and for designing targeted inhibitors. Future research will need to focus on overcoming the challenges of expressing and purifying the full-length protein, which is known to be aggregation-prone.

The ETV6-AML1 protein brings together the N-terminal pointed (PNT) domain of ETV6 and almost the entire RUNX1 protein, including its Runt homology domain (RHD). nih.govnih.gov The PNT domain of ETV6 is known to mediate head-to-tail polymerization, a feature that is crucial for the function of some ETV6 fusion oncoproteins. biorxiv.orgnih.gov Biophysical studies have shown that the ETV6 PNT domain has a stable helical bundle fold. nih.gov The Runt domain of RUNX1 is responsible for DNA binding and heterodimerization with the CBFβ subunit, which enhances its DNA-binding affinity. wikipedia.orgresearchgate.netnih.gov

Structural studies of the individual domains have provided some insights. Several structures of the ETV6 PNT domain and the RUNX1 Runt domain are available in the Protein Data Bank (PDB). researchgate.netwikipedia.org However, the spatial arrangement of these domains within the fusion protein and how they influence each other's function is still not fully understood.

Future structural studies should aim to:

Determine the high-resolution structure of the full-length ETV6-AML1 protein, possibly using cryo-electron microscopy (cryo-EM) or a combination of techniques.

Elucidate the structure of the ETV6-AML1 protein in complex with its known binding partners to understand the molecular basis of these interactions.

Investigate the conformation of the junction region of the fusion protein, which may present unique structural features.

Table 1: Available Structures of ETV6 and RUNX1 Domains

DomainPDB IDOrganismMethod
ETV6 PNT domain1JI7, 1LKYHomo sapiensX-ray diffraction
RUNX1 Runt domain1EAN, 1EAOHomo sapiensX-ray diffraction
RUNX1 Runt domain-CBFβ-DNA complex1IO4Homo sapiensX-ray diffraction

Comprehensive Mapping of ETV6-AML1 Interactome

The ETV6-AML1 fusion protein is known to function as a transcriptional repressor by recruiting co-repressor complexes to the regulatory regions of its target genes. To fully understand its function, a comprehensive map of its interacting proteins—the interactome—is needed.

Studies have shown that the ETV6 portion of the fusion protein can recruit co-repressors such as the nuclear receptor co-repressor (N-CoR) and mSin3A, which in turn recruit histone deacetylases (HDACs) like HDAC3. nih.govnih.gov The fusion protein is also known to interact with the remaining wild-type ETV6 protein. nih.gov Furthermore, the ETV6-RUNX1 fusion has been shown to perturb the interaction between MYC and its co-factor Miz-1.

While these interactions have been identified through candidate-based approaches, a global, unbiased mapping of the ETV6-AML1 interactome is still lacking. Modern proteomics techniques, such as proximity-dependent biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS), could be employed to identify the full spectrum of ETV6-AML1 interacting proteins in a more comprehensive manner. A proteomics-level study on the ETV6-NTRK3 fusion protein has already demonstrated the power of such approaches in identifying novel interactors and signaling pathways. mdpi.com

A comprehensive interactome map would:

Identify novel co-factors and downstream effectors of ETV6-AML1.

Provide insights into the mechanisms by which ETV6-AML1 dysregulates cellular processes.

Reveal potential new therapeutic targets within the ETV6-AML1 protein complex.

Table 2: Known Interacting Proteins of ETV6-AML1

Interacting ProteinFunctionReference
N-CoRTranscriptional co-repressor nih.govnih.gov
mSin3ATranscriptional co-repressor nih.govnih.gov
HDAC3Histone deacetylase nih.gov
ETV6 (wild-type)Transcription factor nih.gov
Miz-1Transcription factor
Smad3TGF-β signaling mediator researchgate.net

Identification of Novel ETV6-AML1 Regulated Pathways

The ETV6-AML1 fusion protein acts as an aberrant transcription factor that dysregulates the expression of a multitude of downstream target genes, thereby altering key cellular pathways. While several regulated pathways have been identified, a complete picture is still emerging.

Gene expression profiling studies have revealed that ETV6-AML1 expression leads to the dysregulation of pathways involved in:

Cell cycle and proliferation: ETV6-RUNX1 has been shown to repress genes involved in the G2M checkpoint and targets of the E2F and MYC transcription factors. biorxiv.org

Signaling pathways: The PI3K/AKT/mTOR and cytokine signaling pathways are among those affected by the fusion protein. cardiff.ac.uk

TGF-β signaling: ETV6-AML1 can bind to Smad3, a key component of the TGF-β pathway, and compromise its ability to activate target promoters. researchgate.net This may contribute to the resistance of leukemic cells to the growth-inhibitory effects of TGF-β. researchgate.net

Autophagy: The ETV6-RUNX1 fusion protein has been shown to induce Vps34, a key regulator of autophagy, and increase autophagic activity. nih.gov

Future research should focus on using systems biology approaches, integrating genomics, transcriptomics, and proteomics data, to identify novel pathways regulated by ETV6-AML1. This will provide a more holistic view of the molecular consequences of the fusion protein's activity and may uncover new vulnerabilities that can be therapeutically exploited.

Table 3: Selected Genes and Pathways Regulated by ETV6-AML1

PathwayKey Regulated GenesEffect of ETV6-AML1
Cell CycleMYC targets, E2F targetsRepression
TGF-β SignalingSmad3 (interaction)Inhibition of signaling
AutophagyVps34Induction
PI3K/AKT/mTOR Signaling-Alteration
Cytokine Signaling-Alteration

Advanced Immunological Strategies Targeting the (334-342) Epitope

The junctional region of the ETV6-AML1 fusion protein creates a unique neoantigen that can be recognized by the immune system, making it an ideal target for immunotherapy. A specific nonapeptide, corresponding to amino acids 334-342 of the fusion protein, has been identified as a potent immunological target.

The ETV6-AML1 (334-342) epitope , with the amino acid sequence RIAECILGM , has been shown to bind to the HLA-A2.1 major histocompatibility complex (MHC) molecule. nih.govnih.govjci.org Studies have demonstrated that cytotoxic T lymphocytes (CTLs) from healthy donors and from patients with ETV6-AML1-positive leukemia can be stimulated in vitro with this peptide to specifically recognize and lyse tumor cells expressing the fusion protein. nih.govjci.org This indicates that the (334-342) epitope is naturally processed and presented by leukemic cells and can elicit an anti-leukemic immune response. jci.org

These findings have opened the door for the development of advanced immunological strategies targeting this specific epitope. Future research in this area will likely focus on:

Peptide Vaccines: The development of vaccines containing the ETV6-AML1 (334-342) peptide, along with potent adjuvants, to induce a strong and durable anti-leukemic T-cell response in patients. nih.gov Clinical trials are already underway to evaluate the feasibility and safety of individualized peptide vaccination approaches in ALL. clinicaltrials.gov

T-cell Receptor (TCR) Gene Therapy: The isolation of high-avidity T-cell receptors that recognize the ETV6-AML1 (334-342) epitope and their transfer into patient T-cells to create a potent anti-leukemic cell product.

Chimeric Antigen Receptor (CAR) T-cell Therapy: While CAR-T cell therapy typically targets cell surface proteins, innovative approaches could be developed to target intracellular antigens like the ETV6-AML1 epitope through the recognition of the peptide-MHC complex on the cell surface.

Bispecific T-cell Engagers (BiTEs): The design of BiTEs that can simultaneously bind to a T-cell and the ETV6-AML1 (334-342)/HLA-A2.1 complex on the surface of leukemic cells, thereby redirecting T-cells to kill the cancer cells. nih.gov

The high specificity of the (334-342) epitope for leukemic cells makes it a highly attractive target for immunotherapy, with the potential to offer a more targeted and less toxic treatment option for patients with ETV6-AML1-positive leukemia.

Q & A

Advanced Research Question

  • ChIP-Seq : Identify genome-wide binding sites of ETV6-AML1 in pre-B leukemic cells, focusing on promoters of hematopoietic genes (e.g., CCND2, BCL2) .
  • Motif Enrichment Analysis : Use tools like MEME to detect GGAA/T-rich ETS-binding motifs near ETV6-AML1 peaks .
  • PLAC-Seq : Profile chromatin interactions to uncover 3D regulatory hubs involving PAX5 and RUNX1 .

Can the ETV6-AML1 fusion protein be targeted therapeutically, and what preclinical models support this?

Advanced Research Question

  • Tyrosine Kinase Inhibitors (TKIs) : Although ETV6-AML1 lacks intrinsic kinase activity, aberrant kinase signaling (e.g., from secondary ABL1 fusions) may respond to dasatinib or imatinib .
  • Immunotherapy : Cytotoxic T lymphocytes (CTLs) specific to ETV6-AML1 epitopes (e.g., peptide 334-342) exhibit anti-leukemic activity in xenograft models .
  • HDAC Inhibitors : Disrupt co-repressor complexes (e.g., HDAC3) to reactivate differentiation programs .
    Preclinical Models : Use patient-derived xenografts (PDXs) with ETV6-AML1 and CRISPR-edited isogenic cell lines for drug screening .

How do cryptic ETV6 rearrangements impact false-negative results in diagnostics, and how can this be mitigated?

Basic Research Question
Cryptic insertions or complex translocations (e.g., t(9;12)) often evade standard FISH or karyotyping . Solutions include:

  • Multiplexed FISH Panels : Combine probes for ETV6, RUNX1, and ABL1 to detect atypical rearrangements .
  • RNA Sequencing : Prioritize transcriptome-wide analysis to identify novel fusion isoforms .
  • Long-Read Sequencing : Resolve complex breakpoints using PacBio or Oxford Nanopore platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.